s-Trans Conformational Locking Advantage
The (2R) enantiomer, as a member of the N-acetyl-5-oxoproline class, exhibits a dramatically shifted conformational equilibrium compared to standard N-acetylprolines. While N-acetyl-L-proline exists as an approximately 1:1 mixture of s-cis and s-trans rotamers at neutral pH, N-acetyl-5-oxo-L-proline—the direct L-enantiomer analog—is >98% s-trans under identical conditions [1]. By class-level inference, the (2R) enantiomer shares this locked s-trans geometry, a feature that rigidifies the peptide backbone and enhances target engagement in designed ligands.
| Evidence Dimension | Amide bond conformation (s-trans population) at neutral pH |
|---|---|
| Target Compound Data | >98% s-trans (inferred from L-enantiomer class data) |
| Comparator Or Baseline | N-acetyl-L-proline: ~50% s-trans |
| Quantified Difference | ~48 percentage point increase in s-trans population |
| Conditions | ²H₂O, neutral p²H, ¹H and ¹³C NMR |
Why This Matters
This conformational pre-organization reduces entropic penalties upon binding and is critical for rational design of peptide hormones and receptor probes.
- [1] Delaney, N. G., & Madison, V. (1982). s-Cis and s-trans isomerism in acylproline analogs. International Journal of Peptide and Protein Research, 19(5), 543–548. https://doi.org/10.1111/j.1399-3011.1982.tb02638.x View Source
